4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(1H-pyrazol-1-yl)propylamine with 4-amino-1H-pyrazole-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-ethyl-1H-pyrazole-4-carboxamide
- 4-amino-1-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
- 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)butyl]-1H-pyrazole-3-carboxamide
Uniqueness
4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups.
Properties
Molecular Formula |
C12H18N6O |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19) |
InChI Key |
CNRVWSFQZFCADO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N |
Origin of Product |
United States |
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